molecular formula C19H21N3O4S2 B2919801 3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 869069-81-8

3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2919801
CAS No.: 869069-81-8
M. Wt: 419.51
InChI Key: SZMRNIZBWCMISK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic small molecule designed for research purposes, integrating two privileged pharmacophores in medicinal chemistry: a 4-methyl-2-(pyridin-3-yl)thiazole moiety and a 3,4-dimethoxybenzenesulfonamide group. The thiazole ring is a versatile heterocycle prevalent in numerous bioactive molecules and FDA-approved drugs, known for its aromaticity derived from sulfur and nitrogen atoms within its structure . Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making this core a valuable scaffold in drug discovery . The sulfonamide functional group is another cornerstone in medicinal chemistry, forming the basis of drugs with diverse therapeutic applications such as antibacterial, antiviral, and carbonic anhydrase inhibiting activities . The specific combination of these features in this molecule suggests potential for investigating its activity against various biological targets. Researchers may find it valuable for probing enzyme inhibition pathways, particularly those involving carbonic anhydrases or dihydropteroate synthase, or for screening in assays focused on oncology, infectious diseases, or neurology. The presence of the pyridinyl substituent on the thiazole ring may influence the molecule's binding affinity and pharmacokinetic properties. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-13-18(27-19(22-13)14-5-4-9-20-12-14)8-10-21-28(23,24)15-6-7-16(25-2)17(11-15)26-3/h4-7,9,11-12,21H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMRNIZBWCMISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the sulfonamide group. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a pyridine derivative with a thioamide under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine group in the presence of a base.

    Methoxylation of the Benzene Ring: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs include sulfonamide derivatives with heterocyclic appendages, such as those documented in the provided evidence:

Compound Name Heterocycle Type Substituents on Heterocycle Aromatic Ring Substituents Molecular Weight (g/mol) Key Features
3,4-Dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (Target) Thiazole 4-methyl, 2-(pyridin-3-yl) 3,4-dimethoxy ~477.5 (estimated) Pyridine-thiazole synergy, flexible linker
4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide Isoxazole 5-methyl 4-amino ~255.3 Compact structure, amino group for solubility
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Thiadiazole 5-methyl 4-amino ~272.4 Thiadiazole’s electron-deficient core
Example 53 (Fluorinated pyrazolo-pyrimidin-chromenone sulfonamide) Pyrazolo-pyrimidine Fluorophenyl, chromenone 2-fluoro, isopropylamide 589.1 Bulky fluorinated system, fused rings

Structural Insights :

  • Heterocycle Diversity: The target’s thiazole-pyridine system contrasts with isoxazole () or thiadiazole () analogs.
  • Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, unlike rigid fused-ring systems in Example 53 () .
Pharmacological and Physicochemical Comparisons
  • Lipophilicity: The target’s dimethoxy groups and thiazole-pyridine system likely increase logP compared to amino-substituted analogs (), favoring blood-brain barrier penetration but risking solubility limitations.
  • Enzyme Binding: Sulfonamides with thiazole moieties (e.g., acetazolamide derivatives) are known carbonic anhydrase inhibitors. The pyridine-thiazole combination in the target may enhance binding to metalloenzymes via dual coordination sites.
  • Metabolic Stability : Methyl groups on heterocycles (e.g., 4-methyl in thiazole) may reduce oxidative metabolism compared to unsubstituted analogs .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest:

  • Kinase Inhibition Potential: The pyridine-thiazole system resembles ATP-competitive kinase inhibitors (e.g., dasatinib), implying possible tyrosine kinase activity.
  • Selectivity Over Analogs : The bulky thiazole-pyridine group may confer selectivity for specific enzyme isoforms compared to smaller isoxazole or thiadiazole derivatives.

Biological Activity

3,4-Dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, also known as G856-3088, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a thiazole moiety and a dimethoxybenzene sulfonamide structure, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of G856-3088 is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, and its structural representation can be summarized as follows:

ComponentStructure
Benzene Ring Dimethoxy substitution at positions 3 and 4
Thiazole Ring 1,3-Thiazole with a pyridine substituent
Sulfonamide Group Attached to the benzene ring

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer activity. For instance, derivatives similar to G856-3088 have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives possess IC50 values in the low micromolar range against human cancer cells, suggesting that modifications to the thiazole structure can enhance activity .

Antimicrobial Activity

Research has demonstrated that thiazole-containing compounds often exhibit antimicrobial properties. In vitro assays have shown that G856-3088 and its analogs possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring is believed to enhance the compound's interaction with bacterial enzymes, leading to increased efficacy .

The proposed mechanism of action for G856-3088 involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of G856-3088 is crucial for optimizing its biological activity. Key findings include:

  • Thiazole Moiety : The presence of the thiazole ring is essential for cytotoxic activity. Variations in substituents on this ring significantly alter potency.
  • Dimethoxy Substituents : The dimethoxy groups on the benzene ring enhance lipophilicity, improving cellular uptake.
  • Pyridine Interaction : The pyridine component is vital for binding interactions with target proteins, influencing both anticancer and antimicrobial activities.

Study on Anticancer Activity

A recent study investigated the anticancer effects of various thiazole derivatives, including G856-3088. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, G856-3088 was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL for both bacteria, indicating potent antimicrobial activity .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridinyl-thiazole protons at δ 7.5–8.5 ppm, sulfonamide NH at δ 10–11 ppm).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Compare experimental vs. theoretical exact mass (e.g., calculated [M+H]+^+ for C19_{19}H22_{22}N4_4O4_4S2_2: 442.0982) .
  • X-ray Crystallography :
    • Resolve ambiguous stereochemistry or confirm crystal packing interactions (if single crystals are obtainable) .

Advanced Question: How can contradictions in biological activity data be resolved?

Q. Methodological Answer :

  • Data Triangulation :
    • Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
    • Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability).
  • Theoretical Frameworks :
    • Link results to established mechanisms (e.g., sulfonamide inhibition of carbonic anhydrase) to contextualize outliers .
  • Meta-Analysis :
    • Compare with structurally analogous compounds (e.g., benzenesulfonamide derivatives in ) to identify trends in substituent effects .

Advanced Question: What computational strategies predict binding modes with target proteins?

Q. Methodological Answer :

  • Molecular Docking :
    • Use SMILES/InChI descriptors (e.g., Canonical SMILES from ) to model interactions with receptors like kinases or GPCRs.
  • MD Simulations :
    • Simulate ligand-protein stability in explicit solvent (e.g., 100 ns runs) to assess binding energy (ΔG) and conformational dynamics .
  • QSAR Modeling :
    • Corporate topological polar surface area (86.4 Ų, ) and logP (XlogP = 3) to predict bioavailability .

Advanced Question: How to design experiments probing its metabolic stability?

Q. Methodological Answer :

  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
    • Identify metabolites (e.g., demethylation of methoxy groups or sulfonamide hydrolysis) .
  • Isotope Labeling :
    • Use 14^{14}C-labeled dimethoxy groups to track metabolic pathways .

Advanced Question: What strategies mitigate synthesis challenges like low thiazole cyclization efficiency?

Q. Methodological Answer :

  • Catalyst Screening :
    • Test Lewis acids (e.g., ZnCl2_2) or iodine for improved cyclization kinetics .
  • Process Control :
    • Implement flow chemistry (, RDF2050108) to maintain optimal temperature/pH during exothermic steps .
  • Byproduct Analysis :
    • Use HPLC-MS to identify side products (e.g., open-chain intermediates) and adjust reactant ratios .

Advanced Question: How does the compound’s SAR compare to analogs with varying substituents?

Q. Methodological Answer :

  • Structural Comparisons :
    • Replace pyridinyl with phenyl () to assess thiazole-aryl interactions.
    • Modify methoxy groups to ethoxy or halogens () to study electronic effects on solubility .
  • Activity Cliffs :
    • Use IC50_{50} data from analogs (e.g., 4-methyl vs. 4-cycloheptyl thiazoles in ) to map substituent contributions .

Advanced Question: What experimental controls are essential for in vivo toxicity studies?

Q. Methodological Answer :

  • Dose Escalation :
    • Administer 10–100 mg/kg in rodent models, monitoring liver/kidney biomarkers (ALT, creatinine).
  • Vehicle Controls :
    • Use DMSO/saline solutions to isolate compound-specific effects .
  • Positive/Negative Controls :
    • Include known hepatotoxins (e.g., acetaminophen) and inert compounds to validate assay sensitivity .

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